molecular formula C11H12O3 B1274232 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 62956-62-1

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B1274232
CAS RN: 62956-62-1
M. Wt: 192.21 g/mol
InChI Key: NYAXSJZIUOHLMW-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O3/c1-14-8-4-2-7-3-5-9 (11 (12)13)10 (7)6-8/h2,4,6,9H,3,5H2,1H3, (H,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 107-110°C .

Scientific Research Applications

Synthesis and Antitumor Applications

A novel antitumor agent, 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylaminopropyl)amide, was developed using a dual role Pd(II) catalyst. This compound exhibits potential antitumor properties, highlighting the utility of 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid derivatives in cancer treatment research (Mondal et al., 2003).

Corrosion Inhibition

Indanone derivatives, including those similar to this compound, have been studied for their corrosion inhibitive properties on mild steel in acidic environments. These compounds demonstrate significant inhibitory efficiency, suggesting applications in protecting metals against corrosion (Saady et al., 2018).

Photochemical Studies

The compound 6-methyl-1-indanone, related to this compound, was investigated for its photochemical properties, specifically as a photoremovable protecting group for carboxylic acids. This research demonstrates the compound's potential in organic synthesis and biochemistry as a "caged" compound, which can be activated by light (Zabadal et al., 2001).

Fluorescence Properties and Applications

A novel stable fluorophore, 6-methoxy-4-quinolone, derived from a compound structurally related to this compound, exhibited strong fluorescence across a wide pH range in aqueous media. This fluorophore's stability and fluorescence properties make it an excellent candidate for biomedical analysis and fluorescent labeling (Hirano et al., 2004).

Synthetic Pathways and Ligand Development

Research into palladium-catalyzed pathways has enabled the efficient synthesis of aryl-substituted indenes, starting from compounds including this compound. These synthetic methods facilitate the production of a wide array of aryl-substituted indenes, crucial for developing ansa-metallocenes and ligands used in olefin polymerization catalysts (Izmer et al., 2006).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-8-4-2-7-3-5-9(11(12)13)10(7)6-8/h2,4,6,9H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAXSJZIUOHLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978801
Record name 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62956-62-1
Record name 1H-Indene-1-carboxylic acid, 2,3-dihydro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062956621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
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